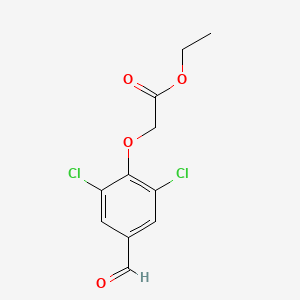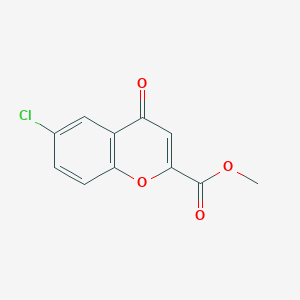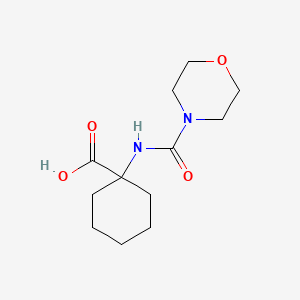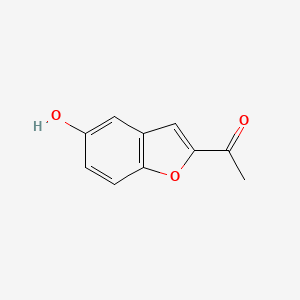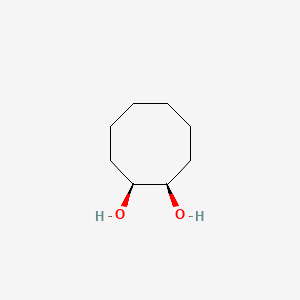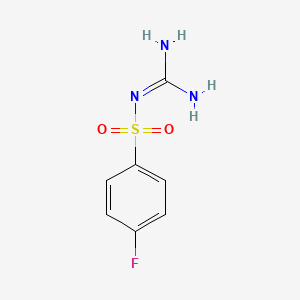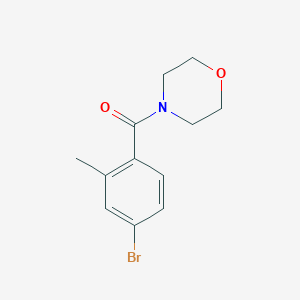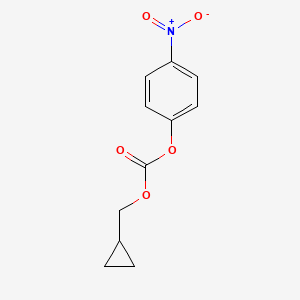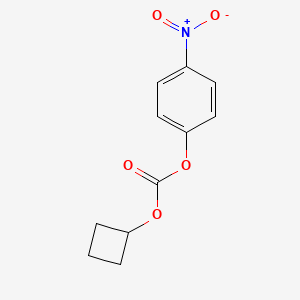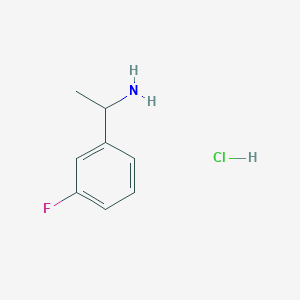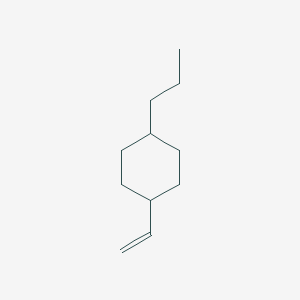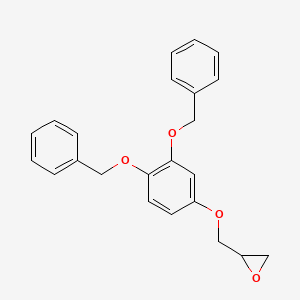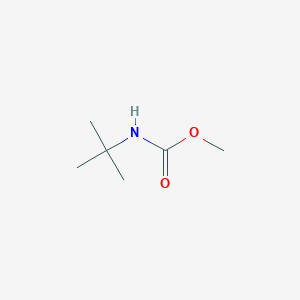
Diiodo(dimethyl)stannane
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diiodo(dimethyl)stannane can be synthesized through the reaction of dimethyltin dichloride with iodine in the presence of a suitable solvent. The reaction typically proceeds as follows:
(CH3)2SnCl2+2I2→(CH3)2SnI2+2Cl2
This reaction is carried out under controlled conditions to ensure the complete conversion of the starting materials to the desired product .
Industrial Production Methods: In industrial settings, the production of diiododimethyltin involves large-scale batch processes. The reaction conditions are optimized to achieve high yields and purity. Continuous flow synthesis methods have also been developed to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Diiodo(dimethyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in diiododimethyltin can be substituted with other halogens or functional groups.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction Reactions: Diiododimethyltin can be reduced to form lower oxidation state tin compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted organotin compounds.
Oxidation Reactions: Products include tin oxides and hydroxides.
Reduction Reactions: Products include lower oxidation state tin compounds.
Aplicaciones Científicas De Investigación
Diiodo(dimethyl)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Stille coupling reaction, which involves the coupling of organotin compounds with organic electrophiles.
Biology: Organotin compounds, including diiododimethyltin, are studied for their potential biological activities and toxicological effects.
Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, including their role as anticancer agents.
Industry: Diiododimethyltin is used in the production of various industrial chemicals and materials, including catalysts and stabilizers.
Mecanismo De Acción
The mechanism of action of diiododimethyltin involves its interaction with molecular targets and pathways. The tin atom in the compound can form coordination complexes with various ligands, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Trimethyltin Chloride: An organotin compound with similar properties but different reactivity due to the presence of chlorine instead of iodine.
Diethyltin Diiodide: Another organotin compound with ethyl groups instead of methyl groups, affecting its chemical behavior and applications.
Uniqueness: Diiodo(dimethyl)stannane is unique due to its specific combination of methyl groups and iodine atoms, which confer distinct reactivity and applications compared to other organotin compounds. Its ability to undergo various chemical reactions and form coordination complexes makes it a valuable reagent in both research and industrial settings .
Propiedades
IUPAC Name |
diiodo(dimethyl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3.2HI.Sn/h2*1H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYDVQWJZWRVPE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6I2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314257 | |
| Record name | Diiododimethylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2767-49-9 | |
| Record name | Diiododimethylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2767-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diiododimethylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


